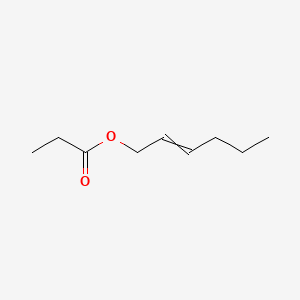
Hex-2-en-1-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: In this process, hexenol reacts with propionic acid in the presence of an acid catalyst to form the ester compound . The reaction conditions typically involve heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: : Industrially, the production of trans-2-Hexenyl propionate follows the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: : Trans-2-Hexenyl propionate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carboxylic acid.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the type of reaction. For example, oxidation of trans-2-Hexenyl propionate can yield hexenoic acid, while reduction can produce hexenol .
Scientific Research Applications
Chemistry: : In chemistry, trans-2-Hexenyl propionate is used as a model compound to study esterification reactions and the properties of esters.
Biology: : In biological research, it is used to study the effects of esters on cellular processes and their potential as bioactive compounds.
Medicine: : While not widely used in medicine, trans-2-Hexenyl propionate’s pleasant aroma makes it a candidate for use in aromatherapy and other therapeutic applications.
Industry: : Industrially, trans-2-Hexenyl propionate is used in the production of fragrances for personal care products, cleaning agents, and air fresheners .
Mechanism of Action
The mechanism by which trans-2-Hexenyl propionate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. This interaction involves molecular targets such as olfactory receptor proteins and pathways related to signal transduction in the olfactory system .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to trans-2-Hexenyl propionate include:
- cis-3-Hexenyl propionate
- trans-2-Hexenyl acetate
- cis-3-Hexenyl butyrate
- trans-2-Hexenyl hexanoate
Uniqueness: : What sets trans-2-Hexenyl propionate apart from these similar compounds is its specific geometric configuration (trans or E configuration), which significantly influences its scent profile. This unique configuration gives it a distinct fruity aroma that is highly valued in the fragrance industry .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
hex-2-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
LPWKTEHEFDVAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


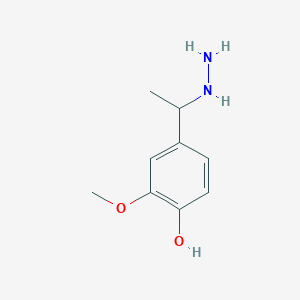

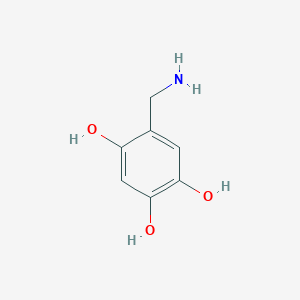
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
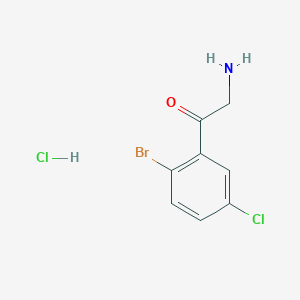
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
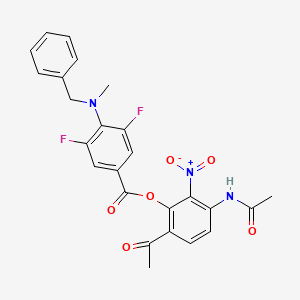
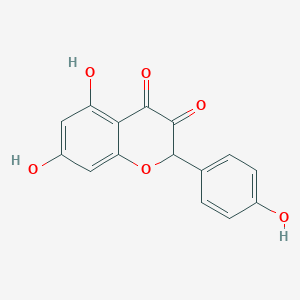
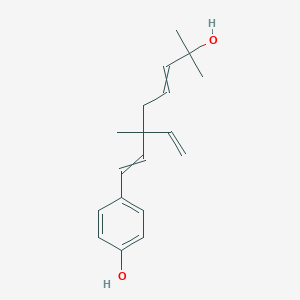
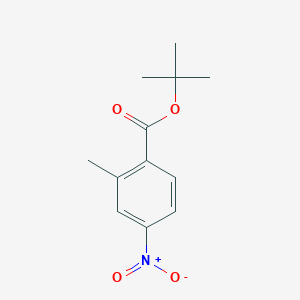

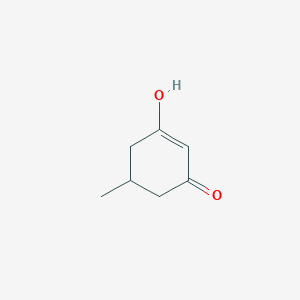
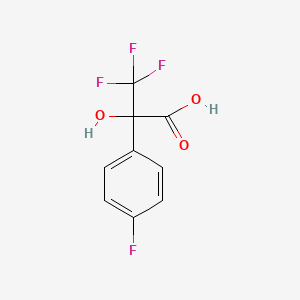
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
